molecular formula C21H22ClN3O4 B14938060 N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14938060
M. Wt: 415.9 g/mol
InChI Key: FHXJILDNPNECFB-UHFFFAOYSA-N
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Description

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound featuring a complex molecular structure that incorporates both indole and anilide components. The indole moiety is a prominent heterocyclic scaffold frequently encountered in bioactive molecules and pharmaceuticals . This specific structure, which includes methoxy and chloro substituents, suggests potential for investigation in various biochemical pathways. As a specialized research chemical, it is provided for in vitro analysis and early-stage pharmacological studies to explore its interactions with biological systems. Researchers may find value in this compound for probing enzyme inhibition, receptor binding affinity, or cellular signaling processes, given the known significance of its core structural motifs in medicinal chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary handling and safety protocols must be followed in a controlled laboratory setting.

Properties

Molecular Formula

C21H22ClN3O4

Molecular Weight

415.9 g/mol

IUPAC Name

N-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H22ClN3O4/c1-25-17-6-5-15(28-2)10-13(17)11-18(25)21(27)23-9-8-20(26)24-14-4-7-19(29-3)16(22)12-14/h4-7,10-12H,8-9H2,1-3H3,(H,23,27)(H,24,26)

InChI Key

FHXJILDNPNECFB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCCC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

Preparation Methods

Hemetsberger–Knittel Indole Synthesis

This method constructs the indole ring system with pre-installed substituents. For 5-methoxy-1-methylindole-2-carboxylate derivatives:

  • Knoevenagel Condensation : Methyl 2-azidoacetate reacts with 4-methoxybenzaldehyde to form (Z)-methyl 2-azido-3-(4-methoxyphenyl)acrylate.
  • Thermolytic Cyclization : Heating the azide intermediate induces cyclization to yield methyl 5-methoxy-1H-indole-2-carboxylate.
  • N-Methylation : Treatment with methyl iodide in the presence of a base (e.g., NaH) introduces the 1-methyl group.

Reaction Conditions :

Step Reagents/Conditions Yield
1 4-Methoxybenzaldehyde, methyl 2-azidoacetate, Knoevenagel conditions (room temperature, 12 h) 65–70%
2 Toluene, reflux (2 h) 75%
3 CH3I, NaH, DMF (0°C to room temperature, 4 h) 80%

Key Insight : The 5-methoxy group is introduced via the benzaldehyde precursor, ensuring regioselectivity.

Hydrolysis to Carboxylic Acid

The methyl ester is saponified using NaOH or LiOH in aqueous methanol:
$$
\text{Methyl 5-methoxy-1-methyl-1H-indole-2-carboxylate} \xrightarrow{\text{2M NaOH, MeOH/H2O}} \text{5-Methoxy-1-methyl-1H-indole-2-carboxylic acid}
$$
Yield : 90–95%.

Synthesis of 3-[(3-Chloro-4-methoxyphenyl)amino]-3-oxopropylamine

This intermediate links the indole core to the 3-chloro-4-methoxyphenyl group. Two routes are documented:

Acrylamide Intermediate Route

  • Acrylation : 3-Chloro-4-methoxyaniline reacts with acryloyl chloride in dichloromethane (DCM) with triethylamine (TEA):
    $$
    \text{3-Chloro-4-methoxyaniline} + \text{Acryloyl chloride} \xrightarrow{\text{TEA, DCM}} N-(3-Chloro-4-methoxyphenyl)acrylamide
    $$
    Yield : 85–90%.
  • Reductive Amination : Hydrogenation of the acrylamide double bond using H2/Pd-C in ethanol yields 3-[(3-chloro-4-methoxyphenyl)amino]propanamide. Subsequent hydrolysis with HCl provides the amine.

Reaction Conditions :

Step Reagents/Conditions Yield
1 Acryloyl chloride, TEA, DCM (0°C, 2 h) 88%
2 H2 (1 atm), 10% Pd-C, EtOH (room temperature, 6 h) 75%

Amide Coupling

The final step involves coupling the indole-2-carboxylic acid with the amine intermediate. Two methods are prevalent:

BOP-Mediated Coupling

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) facilitates the reaction in DMF with diisopropylethylamine (DIPEA):
$$
\text{5-Methoxy-1-methyl-1H-indole-2-carboxylic acid} + \text{3-[(3-Chloro-4-methoxyphenyl)amino]-3-oxopropylamine} \xrightarrow{\text{BOP, DIPEA, DMF}} \text{Target compound}
$$
Conditions : Room temperature, 4–12 h.
Yield : 70–75%.

EDC/HOBt Coupling

Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DCM or THF:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target compound}
$$
Yield : 65–70%.

Comparative Data :

Method Advantages Disadvantages
BOP Higher yields, shorter reaction time Costlier reagents
EDC/HOBt Mild conditions Longer reaction time

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Methanol/water mixtures yield high-purity crystals.

Analytical Data

  • 1H NMR (DMSO-d6): δ 8.92 (s, 1H, indole NH), 7.61–7.20 (m, aromatic H), 5.21 (s, 2H, OCH2), 3.85 (s, 3H, OCH3), 3.10 (t, 2H, CH2), 2.45 (s, 3H, N-CH3).
  • MS (ESI) : m/z 456.1 [M+H]+.

Optimization Challenges and Solutions

Regioselectivity in Indole Functionalization

  • Issue : Competing reactions at indole positions 3 and 5.
  • Solution : Use of directing groups (e.g., methoxy) during cyclization ensures 5-substitution.

Amine Intermediate Stability

  • Issue : The propylamine intermediate is prone to oxidation.
  • Solution : Conduct reactions under inert atmosphere (N2/Ar) and use fresh solvents.

Alternative Synthetic Routes

One-Pot Tandem Reactions

Combining indole synthesis and amide coupling in a single reactor reduces purification steps:

  • Example : Simultaneous Friedel-Crafts acylation and reductive amination in isopropanol.
    Yield : 60–65%.

Solid-Phase Synthesis

Immobilizing the indole core on resin enables iterative coupling steps:

  • Resin : Wang resin functionalized with indole-2-carboxylic acid.
  • Yield : 50–55%.

Scalability and Industrial Considerations

Cost-Effective Reagents

  • Triethylsilane : Reduces ketones to alkyl groups without over-reduction.
  • Aqueous Workup : Minimizes use of organic solvents in large-scale synthesis.

Green Chemistry Metrics

  • E-factor : 15–20 (kg waste/kg product).
  • PMI (Process Mass Intensity) : 30–35.

Chemical Reactions Analysis

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Carboxamide Derivatives

a. 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide ()
  • Structural Similarities : Shares the indole-2-carboxamide core and chloro substituent.
  • Key Differences: The target compound lacks the hydroxy and methoxymethylamino groups but includes a 3-chloro-4-methoxyphenyl group.
b. 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-1H-indole-2-carboxamide ()
  • Structural Similarities : Indole-2-carboxamide core with a chloro substituent.
  • Key Differences: The trifluoromethyl-thiazolidinone moiety in replaces the target’s 3-chloro-4-methoxyphenyl group.
  • Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity, whereas the methoxy group in the target may improve solubility .
Table 1: Comparison of Indole Carboxamide Derivatives
Compound Substituents on Indole Core Key Functional Groups Potential Applications
Target Compound 5-methoxy, 1-methyl 3-Chloro-4-methoxyphenyl Kinase inhibition (inferred)
Compound 5-chloro Hydroxy, methoxymethylamino Drug development (unspecified)
Compound 5-chloro Trifluoromethyl-thiazolidinone Anticancer or antimicrobial

Chloro-Substituted Aromatic Compounds

a. 3-Chloro-N-phenyl-phthalimide ()
  • Structural Similarities : Contains a chloro-substituted aromatic ring.
  • Key Differences : Phthalimide core vs. indole carboxamide.
  • Implications: highlights the use of chloro-substituted aromatics as monomers for polyimides, suggesting the target’s chloro group could enhance polymer compatibility in material science applications .
b. Formic acid compd. with 4-[[4-(2-aminoethyl)phenyl]amino]-N-[3-[(4-chlorophenyl)methylamino]-3-oxopropyl]-1-piperidinecarboxamide ()
  • Structural Similarities : Chlorophenyl group and carboxamide linker.
  • Key Differences : Piperidinecarboxamide vs. indole carboxamide.
  • Implications: The aminoethyl group in ’s compound may enhance binding to amine receptors, whereas the target’s methoxy group could favor interactions with hydrophobic pockets .
a. BMPR2-Selective Kinase Inhibitors ()
  • Example: CDD-1431 (N-(3-(4-(5-methoxy-2-((3-sulfamoylphenyl)amino)pyrimidin-4-yl)piperazin-1-yl)benzyl)-4-(3-(methylamino)-3-oxopropyl)benzamide).
  • Structural Similarities : Carboxamide linker and methoxy groups.
  • Key Differences : Pyrimidine-piperazine core vs. indole.
  • Implications : emphasizes the role of carboxamide linkers in improving kinase selectivity, suggesting the target’s linker may optimize target engagement .
b. Fluorescent Ligands ()
  • Example: (±)-N-(3-((3-((2-((3-hydroxy-4-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)butan-2-yl)amino)ethyl)amino)-3-oxopropyl)amino)-3-oxopropyl)hexanamide (9c).
  • Structural Similarities: Propylamino-3-oxopropyl linker.
  • Key Differences : BODIPY fluorophore and dihydroindenyl group.
  • Implications : The use of semi-preparative HPLC for purification () suggests similar methods could be applied to the target compound .

Role of Halogen and Methoxy Substituents

  • Chloro Groups : Present in the target compound, , and 5. Chlorine enhances electronegativity and may improve binding to hydrophobic pockets or metal ions.
  • Methoxy Groups : In the target compound and . Methoxy improves solubility and may participate in hydrogen bonding.
Table 2: Substituent Effects on Physicochemical Properties
Substituent Compound Example Impact on Properties
Cl Target Compound Increased lipophilicity, stability
OCH₃ Target Compound Enhanced solubility, H-bonding
CF₃ Compound Metabolic stability, lipophilicity
NHCOCH₃ Compound Stereochemical selectivity

Biological Activity

N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide, also known by its CAS number 1010921-86-4, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic effects, based on diverse research findings.

  • Molecular Formula : C20_{20}H20_{20}ClN3_3O4_4
  • Molecular Weight : 401.8 g/mol
  • Structure : The compound features an indole core substituted with a chloro and methoxy phenyl group, which is critical for its biological activity.

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, derivatives containing halogen substitutions on the indole ring have shown enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA). A study reported a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA for a related compound .

Antifungal Activity

The compound has demonstrated antifungal activity against various pathogens. In particular, indole derivatives have been noted for their effectiveness against Candida albicans and Cryptococcus neoformans. For example, a related compound exhibited an MIC of ≤0.25 μg/mL against C. neoformans, indicating strong antifungal potential .

Cytotoxicity

Cytotoxicity studies reveal that certain derivatives of this indole compound exhibit selective toxicity towards cancer cell lines while maintaining low toxicity to normal cells. In one study, several synthesized indole compounds demonstrated IC50_{50} values in the micromolar range (less than 10 μM) against various cancer cell lines, suggesting their potential as anticancer agents . Notably, compounds with specific substitutions showed preferential suppression of rapidly dividing cells compared to non-tumor fibroblasts .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Chloro and Methoxy Substituents : These groups enhance lipophilicity and improve binding affinity to biological targets.
  • Indole Core : The indole structure is crucial for interaction with various enzymes and receptors involved in bacterial and fungal growth.
  • Amide Linkage : This functional group contributes to the stability and bioavailability of the compound.

Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompound TestedActivityMIC/IC50_{50}
Indolylquinazolinone 3kAntibacterial (MRSA)0.98 μg/mL
Indole DerivativeAntifungal (C. neoformans)≤0.25 μg/mL
Various IndolesCytotoxicity in cancer cell linesIC50_{50} < 10 μM

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